(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene
Description
Significance of Nitroalkenes in Synthetic Chemistry
Nitroalkenes, also known as nitro olefins, are a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. wikipedia.org This functional group is of considerable significance in synthetic chemistry due to its dual reactivity. The powerful electron-withdrawing nature of the nitro group makes the double bond electron-deficient, activating it for a range of nucleophilic addition reactions. lookchem.com
Their high reactivity and the versatility of the nitro group, which can be transformed into numerous other functional groups (such as amines, ketones, or oximes), have established nitroalkenes as powerful tools for synthetic chemists. rsc.orgresearchgate.net They are frequently employed as key intermediates in the synthesis of complex natural products and heterocyclic compounds. rsc.orgresearchgate.net
Key synthetic applications of nitroalkenes include:
Michael Addition: Nitroalkenes are excellent Michael acceptors, readily reacting with a wide array of nucleophiles (carbanions, amines, thiols) to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Diels-Alder Reactions: Acting as activated dienophiles, nitroalkenes participate in [4+2] cycloaddition reactions with dienes to construct six-membered rings, a common structural motif in many natural products. wikipedia.org
Heterocycle Synthesis: They are precursors for a vast number of nitrogen-containing heterocycles, including pyrroles, indoles, and piperidines, through various cyclization strategies. wikipedia.orgrsc.orgorganic-chemistry.org
Reduction Reactions: The nitro group can be selectively reduced to a primary amine, providing a straightforward route to valuable amine-containing compounds from readily available starting materials. wikipedia.org
The table below summarizes some of the fundamental reactions involving nitroalkenes, highlighting their versatility.
| Reaction Type | Description | Resulting Structure |
| Michael Addition | Nucleophilic 1,4-addition to the activated double bond. | Functionalized nitroalkane |
| Diels-Alder Cycloaddition | Reaction with a conjugated diene where the nitroalkene acts as the dienophile. | Substituted cyclohexene (B86901) derivative |
| Barton-Zard Reaction | Synthesis of pyrrole (B145914) derivatives. | Pyrrole ring system |
| Reduction | Conversion of the nitro group to a primary amine, often using reagents like lithium aluminum hydride or catalytic hydrogenation. | Primary amine |
| [3+2] Cycloaddition | Reaction with dipoles to form five-membered heterocyclic rings. | Various five-membered heterocycles |
Context of Dimethoxybenzene Derivatives in Advanced Synthesis
Dimethoxybenzene derivatives are a class of aromatic compounds featuring two methoxy (B1213986) (-OCH₃) groups attached to a benzene (B151609) ring. nih.gov These compounds are prevalent in nature and serve as crucial building blocks in advanced organic synthesis. nih.gov The position of the methoxy groups (ortho, meta, or para) significantly influences the compound's chemical properties and reactivity, including its role as a precursor in the synthesis of pharmaceuticals, agrochemicals, and fragrances. nih.govresearchgate.net
The methoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of these reactions. This property is extensively utilized in the construction of complex, multi-substituted aromatic systems. Furthermore, dimethoxybenzene moieties are integral components of many biologically active molecules and natural products, such as resveratrol. nih.gov In pharmaceutical chemistry, they are key intermediates for synthesizing drugs with diverse therapeutic applications, including anti-inflammatory and anti-cancer agents. nih.gov
The versatility of dimethoxybenzene derivatives is demonstrated by their wide range of applications.
| Application Area | Role of Dimethoxybenzene Derivative | Example(s) |
| Pharmaceuticals | Key intermediate and structural motif in active pharmaceutical ingredients (APIs). | Synthesis of anti-inflammatory, anti-cancer, and anti-viral drugs. nih.gov |
| Polymer Chemistry | Used as initiators or monomers to create polymers with specific properties for coatings and adhesives. chemicalbook.com | Resin synthesis. chemicalbook.com |
| Agrochemicals | Precursors for herbicides and plant growth regulators. researchgate.net | Not specified |
| Fragrance & Flavor | Contribute to the aroma and flavor profiles of various products. nih.gov | Used in perfumes, colognes, and food additives. nih.gov |
| Organic Synthesis | Serve as versatile starting materials and solvents. chemicalbook.comoup.com | Synthesis of quinone dimers, methylation of hydroquinones. oup.comchemicalbook.com |
Scope and Research Trajectories of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene
The specific substitution pattern of this compound makes it a compound of significant interest for targeted synthetic applications. Its preparation from 2,3-dimethoxybenzaldehyde (B126229) and nitromethane (B149229) provides a direct route to this functionalized building block. researchgate.net The research trajectories for this compound are primarily dictated by the strategic chemical transformations that can be performed on its two key functional regions: the nitrovinyl group and the dimethoxy-substituted aromatic ring.
Key Research Directions:
Elaboration of the Nitrovinyl Group: The primary focus of research involving this compound is expected to be the manipulation of the highly reactive nitrovinyl moiety.
Reduction to Amines: A key transformation would be the reduction of the nitro group to a primary amine. This would yield 2-(2,3-dimethoxyphenyl)ethanamine, a phenethylamine (B48288) derivative. Phenethylamines are a core structure in many psychoactive compounds and pharmaceuticals, including the protoalkaloid mescaline, which is a structural isomer. wikipedia.org
Michael Additions and Cyclizations: The use of this compound as a Michael acceptor would allow for the introduction of various substituents. Subsequent intramolecular reactions could then be employed to construct complex heterocyclic frameworks, which are of high value in medicinal chemistry.
Precursor to Complex Natural Products and Analogs: The 2,3-dimethoxy substitution pattern is found in various natural alkaloids. Therefore, this compound serves as a logical starting material for the total synthesis of such molecules or for the creation of novel analogs for structure-activity relationship (SAR) studies.
Investigation of Biological Activity: Given that related dimethoxy-nitrostyrene derivatives have been investigated for potential biological activities, including as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), future research could explore the bioactivity of this compound itself or its derivatives. mdpi.com
The scope of research for this compound is centered on its utility as a strategic intermediate. Its value lies not as an end-product, but as a versatile precursor for molecules with intricate structures and potential biological functions, leveraging well-established nitroalkene and aromatic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethoxy-3-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-5-3-4-8(10(9)15-2)6-7-11(12)13/h3-7H,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJZSDMKKDTNHZ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2815-67-0, 37630-20-9 | |
| Record name | NSC184401 | |
| Source | DTP/NCI | |
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| Record name | NSC93685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trans-2,3-dimethoxy-beta-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for E 1,2 Dimethoxy 3 2 Nitrovinyl Benzene and Analogues
Condensation Reactions for (E)-Nitrovinylbenzene Scaffold Formation
Condensation reactions represent the most direct and widely utilized approach for synthesizing β-nitrostyrenes. These methods involve the formation of a new carbon-carbon bond between a carbonyl compound and an active methylene (B1212753) compound, such as nitromethane (B149229), followed by dehydration.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl compound reacts with a compound containing an active methylene group, catalyzed typically by a weak base. wikipedia.org This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds, including the target nitrovinylbenzene scaffold. orientjchem.org
The direct synthesis of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene is efficiently accomplished through the Knoevenagel condensation of 2,3-Dimethoxybenzaldehyde (B126229) with nitromethane. Research has demonstrated that this reaction can be carried out effectively using microwave irradiation in the absence of a solvent. researchgate.net This specific method provides a direct route to the target compound, confirming the trans configuration of the atoms across the carbon-carbon double bond. researchgate.net
Table 1: Synthesis of this compound via Knoevenagel Condensation researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2,3-Dimethoxybenzaldehyde | Nitromethane | Microwave Irradiation (Solvent-free) | This compound |
A variety of catalytic systems have been developed to promote the Knoevenagel condensation for the synthesis of nitroalkenes. The choice of catalyst can significantly influence reaction rates and yields.
Basic Catalysts : Weakly basic amines such as piperidine, pyridine, and various primary and secondary amines (e.g., ethylamine (B1201723), n-butylamine) are commonly used as catalysts. wikipedia.orgmdma.ch Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be employed, often at low temperatures to control the reaction, which proceeds through a nitronate salt intermediate. orgsyn.orgsciencemadness.orgsciencemadness.org
Ammonium Salts : Ammonium salts, such as ammonium acetate, often used in refluxing acetic acid, serve as effective catalysts for the condensation of aldehydes with nitromethane. sciencemadness.org
Heterogeneous Catalysts : Solid acid catalysts like sulfated zirconia, in combination with secondary amines, have been utilized to facilitate the reaction under microwave irradiation, offering advantages in catalyst recovery and reuse. rsc.org
Ionic Liquids : Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), have been shown to effectively catalyze the Knoevenagel reaction, often providing benefits like accelerated reaction times and simplified work-up procedures. orientjchem.org
Microwave Promotion : The use of microwave irradiation has been noted to promote and accelerate the condensation of aldehydes with nitromethane, leading to rapid and clean reactions. jlu.edu.cn
Table 2: Selected Catalytic Systems for Knoevenagel Condensation of Aldehydes and Nitromethane
| Catalyst/Promoter | Aldehyde | Conditions | Yield |
| NaOH | Benzaldehyde (B42025) | Methanol, <15°C | High |
| Ammonium Acetate | Benzaldehyde | Glacial Acetic Acid, Reflux | ~90% sciencemadness.org |
| Ethylamine | Piperonal | 8-10°C | 97% mdma.ch |
| Sulfated Zirconia / Amine | Aromatic Aldehydes | Toluene, Microwave (110°C) | 70-88% rsc.org |
| Microwave (uncatalyzed) | Aromatic Aldehydes | Neat | General applicability jlu.edu.cn |
In the synthesis of nitrovinylbenzenes via Knoevenagel condensation, the formation of the (E)-isomer (trans) is generally favored over the (Z)-isomer (cis). This preference is attributed to the greater thermodynamic stability of the (E)-isomer, which minimizes steric hindrance between the aromatic ring and the nitro group.
While the initial reaction may produce a mixture of (E) and (Z) isomers, the isomers can often equilibrate under the reaction conditions. wikipedia.org This equilibration process allows the mixture to shift towards the more stable (E)-isomer, which can then be isolated as the major product. wikipedia.org For specific applications requiring high stereoselectivity, specialized catalytic systems can be employed. For instance, biocatalysts like porcine pancreas lipase (PPL) have been reported to perform Knoevenagel condensations with high selectivity towards the E configuration. researchgate.net Furthermore, "substrate engineering," which involves modifying the substituents on the aromatic ring of the starting material, can influence the stereoselectivity of enzymatic Michael-type additions, a related C-C bond-forming reaction. nih.gov
Henry Reaction-Condensation Sequences
The Henry reaction, also known as the nitroaldol reaction, provides an alternative pathway to nitroalkenes. synarchive.comwikipedia.org This base-catalyzed reaction involves the nucleophilic addition of a nitroalkane to an aldehyde or ketone, initially forming a β-nitro alcohol. wikipedia.orgorganic-chemistry.orgtcichemicals.com
All steps of the Henry reaction are reversible. wikipedia.org Under the reaction conditions, the intermediate β-nitro alcohol can readily undergo dehydration (elimination of a water molecule) to yield the corresponding nitroalkene. wikipedia.orgorganic-chemistry.org Therefore, the synthesis of this compound can be envisioned as a two-step sequence: a Henry reaction between 2,3-dimethoxybenzaldehyde and nitromethane to form the β-nitro alcohol intermediate, followed by dehydration. In practice, this sequence is often performed in a single pot, where the conditions that favor the initial addition also promote the subsequent elimination to give the final nitroalkene product.
Direct Nitration Strategies for Alkenes
An alternative theoretical approach to the synthesis of nitrovinylbenzenes is the direct nitration of the corresponding alkene (e.g., a substituted styrene). However, this strategy is often complicated by a lack of selectivity and the formation of multiple side products.
When substituted styrenes are treated with nitrating agents such as nitric acid or dinitrogen pentoxide in dichloromethane, the reaction typically occurs at the alkene group rather than resulting in a clean substitution. rsc.orgrsc.org Instead of forming the desired β-nitrostyrene, the reaction often leads to addition products across the double bond. These products can include 1-aryl-2-nitroethyl nitrates, 1,2-dinitro-1-arylethanes, and 1,2-dinitrato-1-arylethanes. rsc.org The vinyl group in styrene (B11656) is known to be an activating group that directs electrophilic aromatic substitution to the ortho and para positions of the benzene (B151609) ring, but direct reaction at the double bond is a competing and often dominant pathway under nitrating conditions. pearson.com Consequently, the direct nitration of 1,2-dimethoxy-3-vinylbenzene is not considered a viable or efficient method for the selective synthesis of this compound due to the prevalence of these addition reactions. rsc.orgrsc.org
Nitration of Dimethoxybenzene Precursors
The introduction of a nitro group onto a dimethoxybenzene ring is a critical first step in synthetic pathways that begin with the aromatic core. The nitration of 1,2-dialkoxybenzenes can exhibit high regioselectivity. For instance, the dinitration of 1,2-dialkoxybenzenes has been observed to yield the 1,2-dialkoxy-4,5-dinitrobenzene product exclusively. nih.gov This selectivity is crucial for ensuring the correct substitution pattern for subsequent functionalization into the target nitrovinyl compound. The reaction mechanism for such regioselectivity is thought to involve a single electron transfer (SET) process, where the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring dictates the position of nitration. nih.gov
Decarboxylative Nitration from Cinnamic Acid Derivatives
An effective method for synthesizing β-nitrostyrenes involves the decarboxylative nitration of cinnamic acid derivatives. This approach circumvents the need for direct nitration of the aromatic ring in some cases and directly installs the nitro group at the vinylic position. Several reagent systems have been developed for this transformation.
One such method employs ceric ammonium nitrate (CAN) as the nitrating agent, which converts electron-rich cinnamic acids into the corresponding nitroolefins at room temperature in acetonitrile. chemrevlett.com Another approach utilizes a combination of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and chlorotrimethylsilane (TMSCl) to achieve the ipso-nitration of various cinnamic acids, providing good to excellent yields of β-nitrostyrenes. chemrevlett.com Metal-free conditions have also been explored, highlighting the versatility of this synthetic strategy. researchgate.netrsc.org
| Reagent System | Substrate | Conditions | Outcome |
| Ceric Ammonium Nitrate (CAN) | Electron-rich cinnamic acids | MeCN, Room Temperature | Corresponding nitroolefins chemrevlett.com |
| Cu(NO₃)₂·3H₂O / TMSCl | Electron-rich and electron-poor cinnamic acids | Not specified | Good to quantitative yields of β-nitrostyrenes chemrevlett.com |
| NaNO₂ / Trichloroisocyanuric acid (TCCA) | α,β-unsaturated carboxylic acids | DMF, Reflux or Sonication | Moderate to good yields of nitroolefins chemrevlett.com |
| Cellulose Supported Copper Nanoparticles | Cinnamic acids | Not specified | Stereoselective formation of (E)-Nitroolefins in excellent yields researchgate.net |
Regio- and Stereoselective Considerations in Direct Nitration
When direct nitration of a dimethoxybenzene precursor is employed, controlling the position of the incoming nitro group (regioselectivity) is paramount. For 1,2-dimethoxybenzene, the regioselectivity of dinitration is primarily governed by the symmetry of the aromatic compound's HOMO, which influences the structure of the radical cation formed during the reaction. nih.gov
In contrast, the nitration of 1,4-dialkoxybenzene derivatives shows a regioselectivity that is heavily influenced by solvation effects. This dependency on the solvent environment allows for the possibility of tuning the reaction conditions to favor the desired regioisomer. nih.gov Traditional nitration methods often use corrosive mixed acid systems, which can lead to poor yields and low regioselectivity, making the development of milder, more selective methods an area of active research. researchgate.net
Alkene Functionalization and Elimination Pathways
These methods focus on constructing the nitrovinyl group on a pre-functionalized benzene ring, such as 2,3-dimethoxybenzaldehyde.
Wittig Reactions for Vinyl Group Introduction
The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org This reaction involves the treatment of an aldehyde, such as 2,3-dimethoxybenzaldehyde, with a phosphorus ylide. To synthesize a nitroalkene via this route, an appropriate ylide bearing a nitro group would be required. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine oxide, driving the reaction forward. masterorganicchemistry.comorganic-chemistry.org
The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the ylide. Stabilized ylides, typically those with electron-withdrawing groups, tend to produce the (E)-alkene as the major product, which is the desired stereoisomer for this compound. organic-chemistry.org
Elimination Reactions from Nitroalcohol Intermediates
A prevalent and efficient two-step method for synthesizing nitroalkenes is the Henry reaction (nitroaldol reaction) followed by elimination. The first step involves the base-catalyzed condensation of an aldehyde (e.g., 2,3-dimethoxybenzaldehyde) with a nitroalkane (e.g., nitromethane) to form a β-nitroalcohol intermediate. mdpi.comresearchgate.net
The subsequent step is the dehydration of this nitroalcohol to yield the nitroalkene. mdpi.com The title compound, this compound, has been successfully synthesized using this method by condensing 2,3-dimethoxybenzaldehyde with nitromethane. researchgate.net Various protocols can be employed for the elimination step to optimize yield and stereoselectivity.
| Method | Reagents | Conditions | Outcome |
| Method C | Ac₂O, 4-dimethylaminopyridine (DMAP) | Et₂O, then CH₂Cl₂ | Acetylation followed by elimination mdpi.com |
| Method D | Methanesulfonyl chloride (MsCl), Et₃N | CH₂Cl₂, 0 °C to RT | Formation of mesylate followed by elimination mdpi.com |
| Method E | Methanesulfonyl chloride (MsCl), Et₃N | CH₂Cl₂, 0 °C to RT | Similar to Method D, used for specific substrates mdpi.com |
These methods generally lead to the formation of the thermodynamically more stable (E)-isomer of the nitroalkene in moderate to high yields. mdpi.com
Cross-Metathesis Approaches for Nitroalkene Synthesis
Alkene cross-metathesis has emerged as a modern and efficient strategy for the synthesis of highly functionalized nitroalkenes. organic-chemistry.orgnih.gov This method utilizes catalysts, such as Grubbs' second-generation catalyst, to react a simple alkene with a nitro-containing alkene. organic-chemistry.orgdoi.org The reaction offers a direct and often highly selective route to nitroalkenes that might be challenging to prepare using other methods. organic-chemistry.orgnih.gov
This approach is valued for its tolerance of various functional groups and for providing a versatile and scalable pathway to these important synthetic intermediates. organic-chemistry.org The cross-metathesis between simple aliphatic nitro compounds and a range of substituted alkenes can produce the desired products in high yields, demonstrating the broad applicability of this methodology in modern organic synthesis. nih.govacs.org
Comparative Analysis of Synthetic Efficiencies and Selectivities
The synthesis of this compound and its analogues predominantly relies on the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of a substituted benzaldehyde with a nitroalkane, typically nitromethane. researchgate.netwikipedia.org The efficiency and selectivity of this transformation are highly dependent on the chosen reaction conditions, including the catalyst, solvent, and energy source (conventional heating vs. microwave irradiation). A comparative analysis of various reported methodologies reveals significant differences in yields and reaction times.
A specific method for the synthesis of the title compound, this compound, involves the condensation of 2,3-dimethoxybenzaldehyde with nitromethane. researchgate.net This solvent-free reaction is facilitated by potassium carbonate and aluminium oxide under microwave irradiation for 5 minutes, resulting in the desired product. researchgate.net The product is confirmed to have the H atoms of the vinyl group in a trans or (E) configuration. researchgate.net
The efficiency of synthesizing β-nitrostyrene analogues varies widely with the catalytic system employed. For instance, the reaction of various aldehydes with nitromethane has been studied using a cooperative system of sulfated zirconia (SZ) and a secondary amine like piperidine under microwave irradiation. researchgate.netrsc.org This method has been shown to produce a range of substituted (E)-β-nitrostyrenes in high yields, often exceeding 80%. researchgate.netrsc.org Another common approach utilizes ammonium acetate in refluxing glacial acetic acid, which also provides good yields for various derivatives. mdpi.com
A direct comparison highlights the advantages of certain methods. The microwave-assisted, solvent-free synthesis offers a rapid and efficient route. researchgate.net The sulfated zirconia-piperidine system is also highly effective, providing excellent yields in a short reaction time (30 minutes) under microwave heating. rsc.org Traditional methods using sodium hydroxide at low temperatures or ammonium acetate under reflux also yield the desired products, though reaction times can be longer. mdpi.comresearchgate.net
An alternative to the Henry reaction is the direct nitration of styrenes. One reported "one-pot" process uses a combination of copper(II) tetrafluoroborate, iodine, and sodium nitrite in acetonitrile to convert styrenes to their corresponding β-nitrostyrenes. unirioja.es This method is notable for its selectivity, as it avoids nitration of the aromatic ring and primarily yields the trans-isomer. unirioja.es However, the reported yields for this method (31–72%) are generally moderate compared to the high efficiencies of optimized Henry reactions. unirioja.es
The stereoselectivity of these reactions is a crucial factor. In most reported Henry-type reactions for the synthesis of β-nitrostyrenes, there is a strong preference for the formation of the thermodynamically more stable (E)-isomer. This is consistently observed across different catalytic systems and conditions, from microwave-assisted methods to conventional heating. researchgate.netunirioja.es
The following table provides a comparative overview of different synthetic methodologies for this compound and its analogues.
| Aldehyde Precursor | Catalyst / Reagents | Solvent | Conditions | Yield (%) | Reference |
| 2,3-Dimethoxybenzaldehyde | K₂CO₃, Al₂O₃ | None | Microwave, 5 min | Not specified | researchgate.net |
| 4-Methylbenzaldehyde | Sulfated Zirconia, Piperidine | Toluene | Microwave, 110°C, 30 min | 84 | rsc.org |
| 3-Methoxybenzaldehyde | Sulfated Zirconia, Piperidine | Toluene | Microwave, 110°C, 30 min | 84 | rsc.org |
| 4-Methoxybenzaldehyde | NaOH | Methanol | < 15°C | 96 | researchgate.net |
| 3,4-Dimethoxybenzaldehyde (B141060) | Ammonium Acetate | Glacial Acetic Acid | Reflux, 2 h | Not specified | mdpi.com |
| Styrene | Cu(HBF₄)₂, I₂, NaNO₂ | Acetonitrile | 60°C, 24 h | 72 | unirioja.es |
| 4-Methoxystyrene | Cu(HBF₄)₂, I₂, NaNO₂ | Acetonitrile | 60°C, 24 h | 65 | unirioja.es |
| Benzaldehyde | NaOH | Methanol | < 15°C | 83 | researchgate.net |
This comparative analysis demonstrates that while the Henry reaction is the most versatile and high-yielding approach for synthesizing this compound and its analogues, the choice of catalyst and reaction conditions significantly impacts efficiency. Microwave-assisted and cooperative catalytic systems appear to offer the best combination of high yields and short reaction times, with excellent selectivity for the desired (E)-isomer.
Reactivity and Transformational Chemistry of E 1,2 Dimethoxy 3 2 Nitrovinyl Benzene
Nucleophilic Addition Reactions
Nucleophilic addition represents the most fundamental class of reactions for (E)-1,2-dimethoxy-3-(2-nitrovinyl)benzene and related nitroalkenes. The polarized nature of the nitrovinyl moiety facilitates the attack of a diverse range of nucleophiles at the β-position, leading to the formation of a stabilized nitronate intermediate, which is subsequently protonated to yield the final adduct.
The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. For nitroalkenes like this compound, this reaction is particularly effective due to the powerful activating effect of the nitro group. The resulting γ-nitro compounds are versatile synthetic intermediates.
The conjugate addition of stabilized carbon nucleophiles, such as 1,3-dicarbonyl compounds, to substituted nitrostyrenes is a well-established and highly efficient transformation. beilstein-journals.orgrsc.org This reaction can be performed under various conditions, including environmentally benign catalyst- and solvent-free protocols using grinding methods. beilstein-journals.org For instance, a range of substituted β-nitrostyrenes react with 1,3-dicarbonyl compounds like 1,3-cyclopentanedione (B128120) at room temperature to give the corresponding Michael adducts in good to excellent yields. beilstein-journals.org
The reaction scope is broad, accommodating both cyclic and acyclic 1,3-dicarbonyl compounds and a variety of substituted nitrostyrenes. beilstein-journals.org The resulting adducts are valuable precursors for the synthesis of more complex molecules. researchgate.net
| Nitrostyrene (B7858105) Derivative | 1,3-Dicarbonyl Compound | Conditions | Yield | Reference |
|---|---|---|---|---|
| β-Nitrostyrene | 1,3-Cyclopentanedione | Grinding, rt | 95% | beilstein-journals.org |
| 4-Chloro-β-nitrostyrene | 1,3-Cyclopentanedione | Grinding, rt | 98% | beilstein-journals.org |
| 4-Methoxy-β-nitrostyrene | 1,3-Cyclopentanedione | Grinding, rt | 93% | beilstein-journals.org |
| β-Nitrostyrene | Acetylacetone | Grinding, rt | 96% | beilstein-journals.org |
| β-Nitrostyrene | Furan-2,4(3H,5H)-dione | Grinding, rt | >99% | beilstein-journals.org |
The category of active methylene (B1212753) compounds extends beyond 1,3-diketones to include other nucleophiles like β-ketoesters and malonic esters. These compounds readily undergo Michael addition to nitroalkenes, providing access to highly functionalized γ-nitro compounds. organic-chemistry.org The reaction is often facilitated by a base or, more recently, by sophisticated organocatalysts to control stereochemistry. organic-chemistry.orgmdpi.com For example, both substituted and unsubstituted malonates and β-ketoesters have been successfully added to a wide range of aromatic and aliphatic nitroalkenes using Ni(II)-(bis)diamine catalysts, achieving high enantioselectivity. organic-chemistry.org
Indoles are electron-rich aromatic heterocycles that can act as soft carbon nucleophiles in Michael addition reactions, typically reacting at the C3 position. The addition of indoles to nitroalkenes, including substituted nitrostyrenes, is a powerful method for the synthesis of 3-substituted indole (B1671886) derivatives. ias.ac.in This reaction can be performed under catalyst-free and solvent-free conditions or catalyzed by various agents. ias.ac.inlookchem.com For example, tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) has been shown to be an efficient catalyst for the addition of indoles to electron-deficient olefins in water, affording the 3-alkylated indole adducts in good to excellent yields. ias.ac.in Microwave activation has also been employed to accelerate the reaction of unprotected indoles with 3-(2-nitrovinyl)indoles, demonstrating a rapid and efficient protocol. researchgate.netresearchgate.net
In the last two decades, organocatalysis has emerged as a powerful tool for conducting asymmetric Michael additions to nitroalkenes. niscpr.res.in These reactions utilize small, chiral organic molecules as catalysts to generate products with high levels of stereocontrol. niscpr.res.in A variety of organocatalyst classes have been successfully employed.
Primary Amine Catalysts : Chiral primary amines, often used in combination with a Brønsted acid, catalyze the addition of aldehydes and ketones to nitroalkenes via enamine intermediates. A primary amine-based catalyst derived from diphenyl-1,2-ethanediamine (DPEN) has proven effective for the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitrostyrenes, yielding adducts with good enantioselectivities. mdpi.comnih.gov
Bifunctional Thiourea (B124793) and Squaramide Catalysts : Catalysts containing a hydrogen-bond donor motif (like thiourea or squaramide) and a basic site (like a tertiary amine) are highly effective. rsc.orgorganic-chemistry.org The thiourea or squaramide moiety activates the nitroalkene by hydrogen bonding to the nitro group, while the basic amine activates the nucleophile. Cinchona alkaloid-derived thiourea catalysts, for example, provide excellent yields and enantioselectivities (up to 97% ee) in the addition of β-diketones to β-nitrostyrene. semanticscholar.org Similarly, chiral squaramides efficiently catalyze the addition of 1,3-dicarbonyl compounds to aliphatic nitroalkenes. rsc.org
Triazine-Based Catalysts : Alkylamino-substituted triazines have been developed as inexpensive and readily available organocatalysts for the Michael addition of β-diketones to nitrostyrenes, providing excellent yields under optimized conditions. niscpr.res.in
| Nucleophile | Organocatalyst Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 2,4-Pentanedione | Cinchona-Thiourea | 95% | 97% | semanticscholar.org |
| Dimethyl Malonate | Cinchona-Thiourea | 94% | 95% | niscpr.res.in |
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Ts-DPEN (Primary Amine) | 75% | 84% (92:8 er) | nih.gov |
| Meldrum's Acid | Cinchona-Squaramide | 95% | 94% (97:3 er) | rsc.org |
Role of the Nitrovinyl Group as a Michael Acceptor
The nitrovinyl group in this compound plays a pivotal role in its reactivity, primarily functioning as a potent Michael acceptor. This reactivity stems from the strong electron-withdrawing capacity of the nitro group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and thus susceptible to attack by nucleophiles. nih.gov This characteristic makes nitroalkenes, including the title compound, excellent substrates for Michael addition reactions. nih.gov
The general mechanism of a Michael addition involving a nitrostyrene is depicted below:
| Reactant | Role | Product |
| This compound | Michael Acceptor | Michael Adduct |
| Nucleophile | Michael Donor |
In this reaction, a nucleophile adds to the β-carbon of the nitrovinyl group, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. A wide variety of nucleophiles can be employed in this reaction, including carbanions, amines, and thiols. The resulting nitroalkane product can then be further transformed into other functional groups, highlighting the synthetic utility of this reaction.
Reduction and Functional Group Interconversions
The nitro group of this compound is a versatile functional handle that can be readily transformed into other functionalities, most notably through reduction.
Reduction of the Nitro Group to Amines
A key transformation of the nitrovinyl group is its reduction to a primary amine. This reaction is a cornerstone in the synthesis of phenethylamines, a class of compounds with significant biological and pharmaceutical importance. The reduction of the nitro group can be achieved using a variety of reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). wikipedia.org
The reduction of a structurally related compound, 3,4,5-trimethoxy(2-nitrovinyl)benzene, with lithium aluminum hydride yields mescaline, a well-known phenethylamine (B48288). wikipedia.org Similarly, the reduction of this compound is expected to produce 2,3-dimethoxyphenethylamine.
| Starting Material | Reducing Agent | Product |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2,3-Dimethoxyphenethylamine |
This transformation underscores the importance of nitroalkenes as precursors to biologically relevant amines. Other reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), can also be employed for this purpose.
Conversion to Amino Alcohol Derivatives
The nitrovinyl moiety can also serve as a precursor for the synthesis of amino alcohol derivatives. These vicinal amino alcohols are important structural motifs found in many natural products and pharmaceutical agents. nih.govnih.gov The synthesis of these derivatives from nitroalkenes typically involves a two-step process: a nucleophilic addition to the double bond (often a Henry reaction or a Michael addition) followed by the reduction of the nitro group.
For instance, the Henry reaction between an aldehyde and a nitroalkane (which can be formed from the corresponding nitroalkene) yields a nitro alcohol. Subsequent reduction of the nitro group furnishes the desired 1,2-amino alcohol. While direct conversion pathways exist, this stepwise approach is a common strategy in organic synthesis. The alkene functionality in the starting material provides a handle for introducing the hydroxyl group, while the nitro group is the precursor to the amine.
Cycloaddition Reactions
The conjugated π-system of the nitrovinyl group in this compound allows it to participate in cycloaddition reactions, providing access to a variety of heterocyclic and carbocyclic ring systems.
[3+2] Cycloaddition for Heterocyclic Systems
(E)-β-nitrostyrenes are known to participate in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. rsc.org These reactions are a powerful tool for the construction of complex molecular architectures. For example, the reaction of a nitrostyrene with a nitrone, a common 1,3-dipole, can proceed via a one-step mechanism to yield an isoxazolidine (B1194047) ring system. rsc.org
The regioselectivity of these cycloadditions is influenced by the electronic properties of both the nitrostyrene and the 1,3-dipole. The electrophilic nature of the β-carbon of the nitrovinyl group typically directs the attack of the nucleophilic center of the dipole. rsc.org
| Reaction Type | Reactants | Product |
| [3+2] Cycloaddition | This compound, Nitrone | Substituted Isoxazolidine |
Diels-Alder Reactions with Conjugated Dienes
As a dienophile, the electron-deficient double bond of this compound can react with conjugated dienes in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. beilstein-journals.org This reaction is a classic method for the formation of six-membered rings. The reactivity of the nitrostyrene as a dienophile is enhanced by the electron-withdrawing nitro group.
The reaction of a β-nitrostyrene with a cyclic 1,3-diene, for instance, can lead to the formation of bicyclic adducts. beilstein-journals.org A study on the Diels-Alder reaction of (E)-3,4-Dimethoxy-β-nitrostyrene with 1-(trimethylsilyloxy)buta-1,3-diene demonstrated the feasibility of such cycloadditions. rsc.org The stereochemistry and regiochemistry of the Diels-Alder reaction are governed by well-established principles, including the endo rule and the electronic effects of the substituents on both the diene and the dienophile.
| Reaction Type | Reactants | Product |
| Diels-Alder [4+2] Cycloaddition | This compound, Conjugated Diene | Substituted Cyclohexene (B86901) Derivative |
1,3-Dipolar Cycloaddition Reactions
The electron-deficient alkene moiety of this compound serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, providing a powerful tool for the construction of five-membered heterocyclic rings. researchgate.netnih.gov This class of reactions involves the concerted [3+2] cycloaddition of a 1,3-dipole to the nitroalkene.
With Nitrones: The reaction of β-nitrostyrenes with nitrones is a well-established method for the synthesis of isoxazolidine derivatives. primescholars.comresearchgate.netqu.edu.sa These reactions can be promoted thermally or by using visible-light photocatalysis. nsf.gov The regioselectivity of the cycloaddition is influenced by both steric and electronic factors. While specific examples with this compound are not extensively documented, analogous reactions with other substituted nitrostyrenes suggest that a high degree of regio- and diastereoselectivity can be expected.
With Azomethine Ylides: Azomethine ylides react with β-nitrostyrenes to afford highly substituted pyrrolidine (B122466) rings. rsc.orgresearchgate.netbohrium.com These reactions are often stereoselective, and the resulting pyrrolidine core is a prevalent motif in many biologically active compounds. nih.gov The generation of the azomethine ylide can be achieved in situ from various precursors, such as α-amino acids.
With Diazomethane (B1218177): The cycloaddition of diazomethane to nitrostyrenes leads to the formation of pyrazolines. nih.govresearchgate.netnuph.edu.ua These reactions are typically highly regioselective, with the terminal nitrogen of the diazomethane adding to the β-carbon of the nitrostyrene. The initially formed Δ¹-pyrazoline can subsequently isomerize to the more stable Δ²-pyrazoline.
With Nitrile Oxides: Nitrile oxides undergo 1,3-dipolar cycloaddition with nitrostyrenes to yield isoxazoline (B3343090) heterocycles. mdpi.comrsc.orgnih.govbeilstein-journals.orgnih.gov These reactions provide a direct route to this important class of compounds, which are valuable intermediates in organic synthesis. The nitrile oxides can be generated in situ from precursors like hydroximoyl chlorides or nitroalkanes.
A representative, though not exhaustive, overview of potential 1,3-dipolar cycloaddition reactions is presented in the table below, based on the known reactivity of similar β-nitrostyrenes.
| 1,3-Dipole | Dipolarophile | Heterocyclic Product |
| Nitrone | This compound | Substituted Isoxazolidine |
| Azomethine Ylide | This compound | Substituted Pyrrolidine |
| Diazomethane | This compound | Substituted Pyrazoline |
| Nitrile Oxide | This compound | Substituted Isoxazoline |
Cascade and Domino Reactions
The inherent reactivity of this compound makes it an ideal substrate for cascade and domino reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures.
A common cascade sequence involves an initial Michael addition of a nucleophile to the electron-deficient double bond of the nitrostyrene, followed by an intramolecular cyclization. The Michael adduct, containing both a nucleophilic and an electrophilic center, can undergo ring closure to form various carbocyclic and heterocyclic systems.
For instance, the reaction of β-nitrostyrenes with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, in the presence of a base, can lead to the formation of highly functionalized cyclic products. beilstein-journals.orgresearchgate.netresearchgate.net The initially formed Michael adduct can undergo an intramolecular condensation or cyclization, often accompanied by the elimination of the nitro group or other functionalities. While specific data for this compound is limited, the general reaction pathway is well-established for a range of substituted nitrostyrenes and dicarbonyl compounds.
An illustrative example of this type of cascade reaction is the synthesis of substituted dihydrofurans from β-ketosulfones and α-functionalized nitroalkenes. acs.org Similarly, Michael addition of malonates to nitrostyrenes can be the initial step in the synthesis of more complex molecules. nuph.edu.ua
In these sequential reactions, the product of an initial Michael addition serves as the substrate for a subsequent cycloaddition reaction. This strategy allows for the rapid construction of complex polycyclic systems. For example, a Michael adduct of a nitrostyrene could possess a diene or dienophile moiety, which could then participate in an intramolecular or intermolecular Diels-Alder reaction.
Oxidation Reactions
The carbon-carbon double bond in this compound is susceptible to oxidative cleavage by strong oxidizing agents. This reaction breaks the double bond and typically leads to the formation of carbonyl compounds.
Ozonolysis: Ozonolysis is a powerful method for the oxidative cleavage of alkenes. masterorganicchemistry.comlibretexts.org The reaction of this compound with ozone would be expected to yield an ozonide intermediate, which upon reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) would furnish 2,3-dimethoxybenzaldehyde (B126229) and a nitro-containing carbonyl compound. Oxidative work-up (e.g., with hydrogen peroxide) would lead to the corresponding carboxylic acids. The efficiency of ozonolysis can be enhanced in microreactor systems. rsc.org
Permanganate (B83412) Oxidation: Potassium permanganate (KMnO₄) is another strong oxidizing agent capable of cleaving carbon-carbon double bonds. nitrkl.ac.inlibretexts.orglibretexts.org Under vigorous conditions (e.g., hot, acidic, or basic), the reaction of this compound with KMnO₄ would be expected to yield 2,3-dimethoxybenzoic acid. Under milder, neutral conditions, the formation of a diol is possible, although over-oxidation is common. The use of solid-supported permanganate can sometimes lead to cleaner reactions and higher yields of aldehydes. stackexchange.com
The expected products from the oxidative cleavage of this compound are summarized in the table below.
| Oxidizing Agent | Work-up Condition | Expected Aromatic Product |
| Ozone (O₃) | Reductive (e.g., DMS, Zn/H₂O) | 2,3-Dimethoxybenzaldehyde |
| Ozone (O₃) | Oxidative (e.g., H₂O₂) | 2,3-Dimethoxybenzoic acid |
| Potassium Permanganate (KMnO₄) | Vigorous (hot, acidic/basic) | 2,3-Dimethoxybenzoic acid |
Electronic Influence of Substituents on Reactivity
The reactivity of this compound is significantly influenced by the electronic effects of the two methoxy (B1213986) groups on the aromatic ring. These effects can be broadly categorized into inductive and resonance effects, which in turn affect the electron density of both the aromatic ring and the nitrovinyl side chain.
The methoxy group is an electron-donating group through resonance (a +R effect) due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic π-system. However, it is also an electron-withdrawing group through induction (a -I effect) due to the higher electronegativity of oxygen compared to carbon.
The electron-donating resonance effect of the methoxy groups increases the electron density of the aromatic ring, which can influence its susceptibility to electrophilic aromatic substitution, should such a reaction be performed. However, the primary site of reactivity is the nitrovinyl group. The increased electron density on the aromatic ring can be relayed to the vinyl group, which would slightly decrease the electrophilicity of the β-carbon. This would make the compound slightly less reactive towards nucleophilic attack compared to an unsubstituted β-nitrostyrene.
The directing effects of the substituents are also important in understanding the reactivity. Both methoxy groups are ortho, para-directing for electrophilic aromatic substitution. nsf.govresearchgate.net However, in the context of nucleophilic addition to the nitrovinyl group, their electron-donating nature is the more dominant factor.
Derivatives and Structural Analogues in Research
Substituted (E)-2-Nitrovinylbenzene Derivatives
Substituted (E)-2-nitrovinylbenzenes, also known as β-nitrostyrenes, are a class of compounds extensively used as versatile intermediates in organic synthesis. The electronic properties of these molecules can be finely tuned by altering the substituents on the aromatic ring, which in turn influences their reactivity as Michael acceptors and dienophiles.
The placement of the two methoxy (B1213986) groups on the benzene (B151609) ring relative to the nitrovinyl substituent gives rise to several regioisomers, each with unique electronic and steric characteristics. The subject compound, (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene, features a vicinal (adjacent) dimethoxy arrangement with the nitrovinyl group positioned ortho to one of the methoxy groups.
Another well-studied regioisomer is (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene, derived from 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). In this isomer, the nitrovinyl group is para to one methoxy group and meta to the other. This positional difference significantly alters the electronic influence of the methoxy groups on the reactive nitrovinyl moiety. These compounds are potent nitroalkene intermediates, valued for their role as building blocks in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group makes them important substrates in various chemical reactions.
The interplay between these opposing electronic effects determines the regioselectivity of further substitutions.
In This compound , the positions ortho and para to the methoxy groups are C4, C6, and C5. However, the C3 position is occupied by the deactivating nitrovinyl group, and steric hindrance from this bulky group can influence the accessibility of adjacent sites.
In the regioisomer (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene , the C5 position is strongly activated, being ortho to one methoxy group and para to the other, making it a likely site for electrophilic attack.
This directing influence is crucial for synthetic chemists designing multi-step syntheses, as the choice of regioisomer dictates the positions available for further functionalization of the aromatic ring. The creation of a positive charge during the formation of the intermediate arenium ion is destabilized when adjacent to the electron-withdrawing nitro group, further guiding the position of electrophilic attack.
A wide range of nitrovinylbenzene analogues has been synthesized to explore the impact of different substituents on their chemical behavior. The electronic nature of the substituent—whether electron-donating (EDG) or electron-withdrawing (EWG)—modifies the electrophilicity of the β-carbon in the nitrovinyl group, affecting its reactivity in Michael additions and cycloaddition reactions.
Below is a table summarizing various analogues with different substitution patterns on the aromatic ring.
| Substituent(s) | Compound Name | Classification |
| 4-Cl | (E)-1-Chloro-4-(2-nitrovinyl)benzene | Electron-Withdrawing |
| 4-CH₃ | (E)-1-Methyl-4-(2-nitrovinyl)benzene | Electron-Donating |
| 2-Cl, 4-F | (E)-2-Chloro-4-fluoro-1-(2-nitrovinyl)benzene | Electron-Withdrawing |
| 3-OCH₃, 5-Br | (E)-1-Bromo-3-methoxy-5-(2-nitrovinyl)benzene | Mixed Effects |
| 2,4-(CH₃)₂ | (E)-2,4-Dimethyl-1-(2-nitrovinyl)benzene | Electron-Donating |
| 3-CF₃ | (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene | Strong EWG |
This table is generated based on available chemical information and is not exhaustive.
Functionalized Nitroalkene Building Blocks
Nitroalkenes are powerful and versatile building blocks in organic synthesis due to the dual functionality of the nitro group and the carbon-carbon double bond. They participate in a vast range of transformations to construct complex molecular architectures.
Indole (B1671886) and its derivatives are ubiquitous in pharmaceuticals, natural products, and agrochemicals. nih.govopenmedicinalchemistryjournal.com Nitrovinyl aromatics serve as key precursors in the synthesis of functionalized indoles. A primary method involves the Michael addition of indole to a β-nitrostyrene derivative. researchgate.netias.ac.in In this reaction, the nucleophilic C3 position of the indole ring attacks the electrophilic β-carbon of the nitroalkene, forming a new carbon-carbon bond. This strategy is highly effective for producing 3-substituted indole derivatives. ias.ac.in
The resulting 3-(1-aryl-2-nitroethyl)indole adducts can be further transformed. For example, reduction of the nitro group followed by cyclization is a pathway to synthesize more complex, fused indole ring systems. Furthermore, 2-nitrostyrene derivatives can undergo reductive cyclization, often catalyzed by palladium, to form the indole core itself. researchgate.netwvu.edu This highlights the utility of nitrovinylbenzene compounds as versatile synthons for accessing the medicinally important indole scaffold.
Dinitro compounds, featuring two nitro groups, are another class of important synthetic intermediates. Their reactivity depends on whether the nitro groups are attached to an aliphatic or aromatic core and their relative positions (regioisomerism).
A notable example is (1E,3E)-1,4-dinitro-1,3-butadiene, a conjugated dinitrodiene. youtube.com This symmetrical molecule is a valuable component in Diels-Alder [4+2] cycloaddition reactions, where it acts as the diene to react with various dienophiles, leading to the synthesis of six-membered rings with embedded nitro functionalities. youtube.com The presence of two nitro groups provides multiple sites for subsequent chemical modifications. youtube.com
In aromatic systems, dinitrobenzene regioisomers (ortho, meta, and para) are common starting materials. For instance, 1,3-dinitrobenzene (B52904) can be selectively reduced to 3-nitroaniline, a crucial precursor for dyes and other functional molecules. The distinct positioning of the nitro groups in each isomer governs their chemical behavior and the synthetic pathways they enable.
Synthetic Utility of Derived Intermediates
This compound, a derivative of β-nitrostyrene, serves as a versatile precursor in organic synthesis. Its reactivity is primarily centered around the electron-deficient carbon-carbon double bond and the nitro group. These functionalities allow for the generation of several key synthetic intermediates, which are subsequently used to construct more complex molecular architectures, including various alkaloids and heterocyclic systems. The principal transformations involve reduction reactions and cycloaddition pathways, leading to intermediates such as saturated nitroalkanes, primary amines (phenethylamines), and cyclic adducts.
Reduction to Saturated and Amino Intermediates
The selective reduction of the double bond or the complete reduction of both the alkene and the nitro group provides access to valuable intermediates.
Nitroalkane Intermediates: The conjugated double bond of nitrostyrenes can be selectively reduced to form the corresponding nitroalkane. This transformation is commonly achieved using metal borohydrides. For instance, the reduction of nitrostyrenes using sodium borohydride (B1222165) (NaBH₄), often facilitated by a phase transfer catalyst like Aliquat 336, yields the saturated 2-aryl-1-nitroethane intermediate with high efficiency. mdma.ch This intermediate retains the nitro group, which can be used in subsequent reactions, such as further reduction to an amine or in Henry reactions.
Phenethylamine (B48288) Intermediates: A more common application is the complete reduction of the nitrostyrene (B7858105) to form phenethylamines, a core structure in many natural products and pharmacologically active compounds. nih.gov This transformation requires the reduction of both the double bond and the nitro group. A well-documented method involves the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org This approach is notably used in the synthesis of mescaline from 3,4,5-trimethoxy-β-nitrostyrene. wikipedia.orgreddit.com More recent, one-pot procedures utilize milder conditions, such as a combination of sodium borohydride and copper(II) chloride, to achieve high yields of the corresponding phenethylamine from various β-nitrostyrene precursors. nih.gov These phenethylamine intermediates are pivotal in the synthesis of indole alkaloids and other complex nitrogen-containing compounds. wvu.edu
Table 1: Selected Reduction Reactions of Nitrostyrene Derivatives
| Starting Material | Reagents & Conditions | Intermediate/Product | Yield | Ref |
|---|---|---|---|---|
| 2,4-Dimethoxy-β-nitrostyrene | NaBH₄, Aliquat 336, Toluene/H₂O, 25°C, 1.5h | 1-(2,4-Dimethoxyphenyl)-2-nitroethane | 97% | mdma.ch |
| Substituted β-nitrostyrenes | NaBH₄ / CuCl₂ | Substituted Phenethylamines | 62-83% | nih.gov |
| 3,4,5-Trimethoxy-β-nitrostyrene | LiAlH₄ | 2-(3,4,5-Trimethoxyphenyl)ethanamine (Mescaline) | N/A | wikipedia.org |
Cycloaddition to Form Cyclic Intermediates
The electron-poor nature of the double bond in this compound and its analogues makes them excellent partners in cycloaddition reactions, leading to the formation of complex cyclic intermediates. nih.gov
[4+2] Cycloaddition (Diels-Alder Reaction): As potent dienophiles, nitrostyrenes react with 1,3-dienes to form six-membered rings. nih.gov The reaction of β-nitrostyrene with cyclic dienes like cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728) proceeds with high yield, creating novel bicyclic nitro compounds. beilstein-journals.org These cycloadducts serve as intermediates for synthesizing complex polycyclic systems. The reaction can be catalyzed by Lewis acids, such as tin(IV) chloride, which can influence the ratio of resulting isomers. beilstein-journals.org
[3+2] Dipolar Cycloaddition: Nitrostyrenes also act as dipolarophiles in reactions with 1,3-dipoles, such as nitrones, to construct five-membered heterocyclic rings like isoxazolidines. nih.govrsc.org These reactions are often highly regioselective and stereoselective. rsc.orgrsc.org Theoretical studies based on Molecular Electron Density Theory (MEDT) have shown that these reactions proceed via a one-step mechanism. rsc.orgrsc.org The resulting isoxazolidine (B1194047) ring is a versatile intermediate that can be further modified, for example, through ring-opening reactions to access amino alcohols and other functionalized acyclic compounds. The stereochemistry of the starting nitrostyrene ((E) vs. (Z)) can determine the stereochemical outcome of the cycloadduct. rsc.org
Table 2: Cycloaddition Reactions Involving β-Nitrostyrene Analogues
| Reaction Type | Reactants | Conditions | Intermediate/Product | Yield | Ref |
|---|---|---|---|---|---|
| [4+2] Diels-Alder | β-Nitrostyrene, (E)-3-Methyl-1,3-pentadiene | Toluene, SnCl₄ catalyst | Nitronic ester cycloadducts | 27-29% (major isomers) | beilstein-journals.org |
| [3+2] Cycloaddition | (E)-β-Nitrostyrene, 5,5-Dimethylpyrroline-N-oxide | N/A | Isoxazolidine | 90% | rsc.org |
These derived intermediates—nitroalkanes, phenethylamines, and various cycloadducts—are foundational building blocks for a wide array of more complex molecules. Their utility is particularly evident in the synthesis of natural products and their analogues, where the controlled introduction of nitrogen atoms and the construction of specific stereochemical centers are critical. wvu.eduresearchgate.net
Theoretical and Computational Studies
Molecular Interactions and Reaction Kinetics Modeling
The study of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene and related β-nitrostyrenes often involves modeling their reaction kinetics to understand their reactivity in various chemical transformations. A notable example is the Michael-type addition reaction, where the nitrovinyl group acts as a potent electrophile. Kinetic studies on the reactions of substituted β-nitrostyrenes with nucleophiles, such as cyclic secondary amines in acetonitrile, show that the reaction can proceed through both uncatalyzed and amine-catalyzed pathways. nih.gov
The observed pseudo-first-order rate constant (kobsd) often shows a non-linear dependence on the amine concentration, suggesting a multi-step mechanism. This relationship can be dissected into rate constants for the uncatalyzed (Kk2) and catalyzed (Kk3) routes. Typically, the catalyzed pathway dominates at higher nucleophile concentrations. nih.gov For these reactions, a negative enthalpy of activation has been observed in some cases, which points to the formation of a stable intermediate before the rate-determining step. nih.gov Modeling these kinetics helps in elucidating the transition-state structures, which are often proposed to be six-membered cyclic arrangements. nih.gov The presence of methoxy (B1213986) groups on the benzene (B151609) ring, as in this compound, would be expected to modulate the electrophilicity of the β-carbon in the nitrovinyl moiety, thereby influencing the reaction rates.
Table 1: Representative Kinetic Data for Michael Addition of Piperidine to β-Nitrostyrene
| Parameter | Value |
|---|---|
| Uncatalyzed Rate Constant (Kk2) | Variable, typically lower |
| Catalyzed Rate Constant (Kk3) | Significantly higher than Kk2 |
| Brønsted-type βnuc (catalyzed) | ~0.61 |
| Hammett Reaction Constant (ρX) | ~2.10 |
Note: Data is representative for the class of β-nitrostyrene reactions and illustrates the parameters derived from kinetic modeling. nih.gov
Elucidation of Reaction Mechanisms and Pathways
Computational studies are instrumental in mapping the potential energy surfaces of reactions involving this compound, thereby elucidating the most probable reaction mechanisms.
Radical Reaction Pathway Analysis
The nitrovinyl group is susceptible to radical reactions. The strong electron-withdrawing nature of the nitro group facilitates the addition of radical species to the vinyl double bond. Computational analysis can help map the pathways of such reactions, for instance, in denitrative cross-coupling reactions where the nitro group is ultimately replaced. mdpi.com These reactions can be initiated by radical initiators like benzoyl peroxide or AIBN. mdpi.com
Theoretical calculations can determine the stability of potential radical intermediates. For example, the addition of an alkyl radical to the β-carbon of the nitrovinyl group would generate a stabilized α-nitro radical. The subsequent fate of this intermediate, whether it undergoes further reaction or elimination of the nitro group, can be predicted by calculating the activation barriers for the competing pathways. Density functional theory (DFT) is a common computational method used to investigate such stepwise radical mechanisms, including the possibility of diradical intermediates in certain cycloaddition reactions. researchgate.net
Quantitative Analysis of Electronic Influence
The electronic properties of the substituents on the benzene ring of this compound dictate its reactivity. Quantitative methods are employed to understand these electronic influences.
Hammett Substituent Constants in Reactivity Predictions
The Hammett equation, log(k/k₀) = σρ, is a powerful tool for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.orgutexas.edu The substituent constant (σ) measures the electronic effect (inductive and resonance) of a substituent, while the reaction constant (ρ) indicates the sensitivity of a particular reaction to these effects. wikipedia.org
For this compound, three substituents are present on the benzene ring: two methoxy (-OCH₃) groups and a nitrovinyl (-CH=CHNO₂) group.
Methoxy Groups (-OCH₃): These are electron-donating groups through resonance (+R effect) but electron-withdrawing through induction (-I effect). The resonance effect is typically dominant, especially for substituents in the ortho and para positions, making the ring more electron-rich.
Nitrovinyl Group (-CH=CHNO₂): This group is strongly electron-withdrawing due to the combined inductive and resonance effects of the nitro group, which pulls electron density from the benzene ring through the vinyl spacer.
Table 2: Typical Hammett Substituent Constants (σ)
| Substituent | σmeta | σpara | Electronic Effect |
|---|---|---|---|
| -OCH₃ | +0.12 | -0.27 | Donating (Resonance) |
| -NO₂ | +0.71 | +0.78 | Withdrawing |
| -CH=CHNO₂ | N/A | ~0.8 (estimated) | Strongly Withdrawing |
Note: These are general values. The effective σ for the nitrovinyl group can vary. The positive value signifies an electron-withdrawing nature. libretexts.org
Cyclic Voltammetry for Electron-Withdrawing Effects
Cyclic voltammetry (CV) is an electrochemical technique used to study the reduction and oxidation processes of molecules. For nitroaromatic compounds, it is particularly useful for quantifying the electron-withdrawing strength of the nitro group and associated moieties. The electrochemical reduction of β-nitrostyrenes has been studied using this method. researchgate.netresearchgate.net
Molecular Dynamics Analysis in Ligand Binding
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is invaluable for understanding how a ligand, such as this compound, might interact with a biological target, like a protein receptor.
While specific MD studies on this compound were not found, research on closely related 3,4-dimethoxy-β-nitrostyrene derivatives provides a clear precedent. researchgate.net In such studies, the ligand is first "docked" into the active site of a target protein using computational algorithms. This initial static pose is then subjected to MD simulation, where the ligand and parts of the protein are allowed to move under the influence of a force field in a simulated aqueous environment. researchgate.netnih.gov
These simulations can predict:
Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand's position over time, the stability of its binding pose can be assessed. A stable simulation shows the ligand remaining in the binding pocket.
Key Interactions: MD analysis reveals the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Binding Free Energy: Advanced computational methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity. researchgate.net
Such computational analyses are crucial in drug discovery for predicting the potential of a molecule to act as an inhibitor or modulator of a protein target before undertaking more resource-intensive experimental synthesis and testing. researchgate.net
Applications in Advanced Material and Synthetic Targets
Precursors for Nitrogen-Containing Heterocyclic Systems
The electron-poor double bond and the nitro group in (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene make it an ideal substrate for synthesizing a range of nitrogen-containing heterocycles. researchgate.neteurekaselect.comdntb.gov.ua These heterocyclic scaffolds are prevalent in numerous biologically active compounds and pharmaceuticals. nih.gov The reactivity of β-nitrostyrenes has been extensively utilized to construct five- and six-membered rings, as well as more complex bicyclic systems. researchgate.neteurekaselect.com
The synthesis of isoxazolines, five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms, is a well-established application of nitroalkenes. One of the most direct methods for constructing the isoxazoline (B3343090) skeleton is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between an alkene and a nitrile oxide. mdpi.comresearchgate.net Nitrile oxides can be readily generated in situ from primary nitro compounds, making this compound a suitable precursor for this transformation. mdpi.com The reaction involves the dehydration of the primary nitroalkane functionality to form a transient nitrile oxide, which then undergoes cycloaddition with a dipolarophile (an alkene). This methodology provides a powerful route to highly substituted isoxazolines, which are themselves valuable intermediates for further synthetic manipulations and are found in many biologically active molecules. mdpi.com
While direct synthesis of cyclopentanes from this compound is less commonly documented, the nitroalkene moiety is a potent Michael acceptor. This reactivity can be exploited in tandem reactions where an initial Michael addition is followed by an intramolecular cyclization to form a five-membered carbocyclic ring. This strategy is a cornerstone in the construction of functionalized cyclopentane (B165970) systems.
Table 1: General Conditions for Isoxazoline Synthesis from Nitro Compounds
| Method | Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Dehydrating agent (e.g., p-TsOH), Dipolarophile (alkene) | In situ generation of a nitrile oxide from the nitro group, followed by cycloaddition with an alkene to form the isoxazoline ring. | mdpi.com |
| Base-Catalyzed Condensation | Base (e.g., Chloramine-T), Dipolarophile (alkene) | Base promotes the formation of the reactive intermediate from an α-nitroketone (related precursor) for cycloaddition. | mdpi.com |
This compound is a competent precursor for the synthesis of both pyrazole (B372694) and isoxazole (B147169) rings, which are core structures in many pharmaceutical agents. nih.govnih.gov
Pyrazole Synthesis: Pyrazoles, which are five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be synthesized from β-nitrostyrenes through cycloaddition reactions with diazo compounds or their precursors. For example, cycloadditions between β-nitrostyrenes and certain diazo reagents can yield medicinally important pyrazole-3-sulfonamides. researchgate.net Multicomponent reactions involving 1,3-dicarbonyl compounds and hydrazines are also a primary route to pyrazoles, where β-nitrostyrenes can act as precursors to key intermediates. nih.govbeilstein-journals.org
Isoxazole Synthesis: Isoxazoles are aromatic isomers of pyrazoles, containing adjacent nitrogen and oxygen atoms. Their synthesis often involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. nih.govnih.govresearchgate.net As with isoxazolines, the nitro group of this compound can serve as a source for the in situ generation of the required nitrile oxide dipole, which then reacts with an alkyne dipolarophile to construct the aromatic isoxazole ring. nih.gov
Table 2: Synthetic Routes to Pyrazoles and Isoxazoles from Nitroalkene Precursors
| Target Heterocycle | Reaction Type | Key Reagents | Description | Reference |
|---|---|---|---|---|
| Pyrazole | [3+2] Cycloaddition | Diazo compounds (or N-tosylhydrazone precursors) | Reaction of the nitroalkene with a diazo compound leads to the pyrazole core. | researchgate.net |
| Pyrazole | Multicomponent Reaction | 1,3-Dicarbonyls, Hydrazines | β-nitrostyrenes can be used to generate intermediates that undergo cyclocondensation with hydrazines. | nih.govbeilstein-journals.org |
| Isoxazole | [3+2] Cycloaddition | Alkyne, Dehydrating agent | The nitro group is converted to a nitrile oxide in situ, which undergoes cycloaddition with an alkyne. | nih.govnih.gov |
The γ-lactam (pyrrolidin-2-one) ring is a privileged scaffold found in numerous natural products and pharmaceuticals. beilstein-journals.org Synthetic strategies toward β-aryl-γ-lactams can effectively utilize β-nitrostyrenes like this compound as starting materials. A common and effective approach involves a Michael addition-reduction-cyclization sequence. researchgate.netmdpi.com
In this synthetic pathway, the β-nitrostyrene acts as a Michael acceptor, reacting with a nucleophile such as a malonate ester. This step forms a new carbon-carbon bond and generates a γ-nitroester intermediate. Subsequent reduction of the nitro group to an amine, typically using catalytic hydrogenation (e.g., with Raney Nickel) or other reducing agents, sets the stage for the final cyclization. The newly formed amino group then undergoes an intramolecular attack on the ester functionality, leading to the formation of the thermodynamically stable five-membered γ-lactam ring. mdpi.com This methodology allows for the synthesis of a diverse range of substituted γ-lactams. beilstein-journals.orgbeilstein-archives.org
The construction of complex polyheterocyclic and spirocyclic frameworks is a significant challenge in organic synthesis. The reactivity of the nitrovinyl group in this compound provides potential entry points into these intricate architectures. Spirocycles, which contain two rings connected by a single common atom, are of particular interest in drug discovery.
While specific examples starting from this compound are not extensively documented, the established reactivity of the nitroalkene unit suggests its utility in intramolecular reactions. For instance, if the benzene (B151609) ring of the nitrostyrene (B7858105) were tethered to a suitable reaction partner, an intramolecular [3+2] cycloaddition or an intramolecular Michael addition could lead to the formation of fused or spirocyclic systems. Visible-light-induced intramolecular [2+2] cycloadditions represent another modern approach for rapidly building spirocyclic frameworks, though this has been demonstrated with different alkene systems. rsc.org The development of such intramolecular cascades starting from functionalized 2,3-dimethoxy-β-nitrostyrene derivatives remains a promising area for synthetic exploration.
Building Blocks for Natural Product Analogue Synthesis
β-Nitrostyrenes are valuable intermediates in the total synthesis of natural products and their analogues, particularly alkaloids. wikipedia.org Their ability to participate in carbon-carbon bond-forming reactions and the subsequent conversion of the nitro group into an amine are key features in the assembly of complex nitrogen-containing skeletons.
The 4-aryl-tetrahydroisoquinoline core is the defining feature of a class of Amaryllidaceae alkaloids that includes compounds like Latifine and Cherylline. asianpubs.org The synthesis of these molecules has attracted considerable attention. asianpubs.orgnih.govumich.edu While this compound is not a direct precursor to the naturally occurring Cherylline (which contains 3,4-dimethoxy and 4-methoxy phenyl groups), its structural similarity allows it to be used as a building block for the synthesis of novel analogues of these alkaloids.
A common strategy for the synthesis of the Cherylline framework involves three key steps:
Carbon-Carbon Bond Formation: Creation of the C-C backbone, often via a Michael-type or Grignard addition to a nitrostyrene. For example, one reported synthesis of (±)-Cherylline dimethyl ether involves the Grignard addition of 3,4-dimethoxybenzene magnesium bromide to p-methoxy nitrostyrene. asianpubs.orgasianpubs.org
Nitro Group Reduction: The nitro group of the resulting intermediate is reduced to a primary amine.
Cyclization: The final tetrahydroisoquinoline ring system is constructed via a Pictet-Spengler reaction, where the amine cyclizes onto an aromatic ring in the presence of an aldehyde (such as formaldehyde). asianpubs.orgnih.gov
By substituting this compound into such a synthetic sequence, novel analogues of Cherylline and Latifine can be accessed. For instance, a Michael addition of a suitable aryl nucleophile to this compound would yield an intermediate that, after reduction and Pictet-Spengler cyclization, would result in a 4-aryl-tetrahydroisoquinoline containing the unique 2,3-dimethoxyphenyl moiety. This allows for the systematic exploration of structure-activity relationships within this important class of alkaloids.
Table 3: Representative Synthetic Sequence for (±)-Cherylline Dimethyl Ether
| Step | Reaction Type | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Grignard Addition | 3,4-Dimethoxybenzene magnesium bromide, p-methoxy nitrostyrene, CuI | 1-(1-(3,4-Dimethoxyphenyl)-2-nitroethyl)-4-methoxybenzene | asianpubs.orgasianpubs.org |
| 2 | Nitro Reduction | LiAlH4 | 2-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethan-1-amine | asianpubs.org |
| 3 | Pictet-Spengler Cyclization | Formaldehyde, Acetic Acid | (±)-Cherylline Dimethyl Ether | asianpubs.orgnih.gov |
Tryptamine Derivative Synthesis
This compound serves as a key precursor in the synthesis of phenethylamine (B48288) derivatives, which are structurally related to tryptamines. The core of this transformation lies in the reduction of the nitrovinyl group to a primary amine. This reduction is a fundamental step for producing the ethylamine (B1201723) side chain characteristic of many psychoactive compounds and pharmaceuticals.
One of the most established routes for synthesizing substituted phenethylamines involves the reduction of a corresponding α,β-unsaturated nitroalkene analogue, such as this compound. nih.gov This process requires the reduction of both the carbon-carbon double bond and the nitro group to yield the saturated primary amine. nih.gov A variety of reducing agents can accomplish this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice for converting substituted nitrostyrenes into their corresponding amines. wikipedia.org For example, the reduction of the related compound 3,4,5-trimethoxy(2-nitrovinyl)benzene with lithium aluminum hydride is a known method for producing mescaline. wikipedia.org
More recent methodologies offer milder and more efficient alternatives. A one-pot procedure using sodium borohydride (B1222165) (NaBH₄) and copper(II) chloride (CuCl₂) has been shown to reduce substituted β-nitrostyrenes to phenethylamines in 10 to 30 minutes with high yields (62–83%) under mild conditions. nih.gov Other metal-free reduction methods have also been developed, utilizing reagents such as trichlorosilane, which can convert both aromatic and aliphatic nitro compounds into primary amines in short reaction times. beilstein-journals.org
| Reducing Agent/System | Product Type | Key Advantages | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Phenethylamine | Established and effective for nitrostyrene reduction. | wikipedia.org |
| Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) | Phenethylamine | Fast (10-30 min), high yield, mild conditions, one-pot synthesis. | nih.gov |
| Trichlorosilane (HSiCl₃) | Primary Amine | Metal-free, rapid, high yield, suitable for continuous-flow synthesis. | beilstein-journals.org |
| Catalytic Hydrogenation | Primary Amine | A common industrial method for nitro group reduction. | nih.gov |
Intermediates in Specialty Chemical Production
Relevance in Polymer and Resin Development
While specific studies detailing the direct use of this compound as a monomer in polymerization are not prominent in the available literature, related dimethoxybenzene and styrene (B11656) compounds are well-established precursors in this field. For instance, 1,3-dimethoxybenzene (B93181) is noted as an important initiator for synthesizing polymers and resins with specific properties. chemicalbook.com
More structurally analogous is 3,4-dimethoxystyrene, which is used as a monomer in radical polymerization reactions, similar to how styrene is polymerized into polystyrene. wikipedia.org The vinyl group in these compounds allows them to participate in chain-growth polymerization. Although this compound also possesses a vinyl group, the presence of the strongly electron-withdrawing nitro group would significantly alter its polymerization characteristics compared to 3,4-dimethoxystyrene.
Application in Dye Chemistry
There is limited specific information on the application of this compound in the synthesis of commercial dyes. However, the molecular structure possesses features characteristic of a chromophore. Nitroaromatic compounds, particularly nitrobenzene (B124822) derivatives, are a known class of dyes. google.com The structure of this compound contains an extended conjugated system across the benzene ring and the nitrovinyl group. This conjugation, combined with the electron-donating nature of the two methoxy (B1213986) groups and the strong electron-withdrawing nature of the nitro group, creates a "push-pull" system that is often responsible for the color in organic dye molecules. This suggests its potential as a scaffold or intermediate in the synthesis of novel dyes.
Utility in Advanced Materials
The utility of this compound in advanced materials is an area of potential development. While direct applications are not widely documented, a closely related isomer, 3,4-Dimethoxy-beta-nitrostyrene (1,2-Dimethoxy-4-(2-nitrovinyl)benzene), is noted for its use as a precursor in the development of new materials with unique properties. lookchem.com Its incorporation into polymers or other material frameworks is suggested to lead to novel materials with enhanced performance characteristics. lookchem.com Given the structural similarity, it is plausible that this compound could find similar utility as a building block for functional materials where its specific electronic and structural properties can be exploited.
Development of Synthetic Methodologies for Bioactive Molecules
This compound belongs to the β-nitrostyrene class of compounds, which are valuable intermediates in the synthesis of various bioactive molecules. mdpi.commdpi.com The nitroalkene moiety is a versatile functional group that can be transformed into amines, carbonyls, or other functionalities, making it a key building block in medicinal chemistry.
Research into derivatives of the isomeric 3,4-dimethoxy-β-nitrostyrene has demonstrated significant biological potential. A series of these derivatives were synthesized and showed promising antimicrobial activity, particularly antifungal effects against Candida albicans. mdpi.com Molecular docking studies from this research also suggested these compounds could act as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and other metabolic diseases. mdpi.com
Furthermore, substituted aryl-2-nitrovinyl derivatives have been designed and synthesized as potential proteasome inhibitors for cancer therapy. nih.govresearchgate.net In these studies, the α,β-unsaturated nitro group functions as a Michael acceptor, which can interact with biological nucleophiles at the active site of enzymes like the proteasome. nih.gov The electronic properties of substituents on the phenyl ring were found to significantly influence the inhibitory potency of these compounds. nih.gov These findings highlight the importance of the nitrostyrene scaffold in developing new therapeutic agents and establish a clear rationale for the use of this compound in similar synthetic strategies to create novel bioactive molecules.
| Compound Class | Biological Target/Activity | Potential Therapeutic Application | Reference |
|---|---|---|---|
| 3,4-Dimethoxy-β-nitrostyrene Derivatives | Antifungal (Candida albicans) | Antimicrobial Agents | mdpi.com |
| 3,4-Dimethoxy-β-nitrostyrene Derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | Type 2 Diabetes, Metabolic Diseases | mdpi.com |
| Substituted Aryl-2-nitrovinyl Derivatives | Proteasome Inhibition | Anticancer Agents | nih.govresearchgate.net |
Advanced Methodological Considerations in Research
Microwave-Assisted Synthesis Enhancements
The synthesis of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene is effectively achieved through a Henry condensation reaction between 2,3-dimethoxybenzaldehyde (B126229) and nitromethane (B149229). The application of microwave irradiation offers a significant enhancement over conventional heating methods for this transformation. A notable solvent-free synthesis involves the direct reaction of the precursors under microwave irradiation, which facilitates a rapid and efficient condensation to yield the target compound.
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, providing substantial benefits such as dramatically reduced reaction times, increased product yields, and often enhanced purity. rsc.org In the context of the Henry reaction, microwave energy efficiently overcomes the activation energy barrier, leading to faster reaction rates. For instance, while conventional heating methods for similar Henry reactions can take several hours, microwave-assisted protocols are often completed in minutes. rsc.org This rapid and controlled heating minimizes the formation of side products and polymerization, which can be problematic in prolonged reactions involving reactive species like nitroalkenes.
The table below compares typical parameters of conventional versus microwave-assisted Henry reactions, illustrating the advantages of the latter approach.
Table 1: Comparison of Conventional vs. Microwave-Assisted Henry Reaction
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours (e.g., 5-8 hours) | Minutes (e.g., 1.5-10 minutes) |
| Energy Input | Indirect, slow heating | Direct, rapid heating of polar molecules |
| Solvent | Often requires a solvent | Can be performed solvent-free |
| Yield | Moderate to good | Often higher yields |
| Side Products | Higher potential for side reactions | Minimized side product formation |
Catalysis in Complex Transformations
The nitrovinyl group and the electron-rich benzene (B151609) ring of this compound make it a versatile substrate for a variety of complex catalytic transformations. Specific catalysts can be employed to selectively target different parts of the molecule, enabling the synthesis of diverse and complex chemical architectures.
Homogeneous gold catalysis has emerged as a powerful tool for constructing complex heterocyclic systems under mild conditions. The carbophilic nature of gold catalysts allows for the activation of C-C multiple bonds, such as the double bond in the nitrovinyl moiety of this compound. This activation facilitates nucleophilic attack, leading to cyclization and the formation of new ring systems.
A prime example of this reactivity is the gold(I)-catalyzed three-component reaction between a β-nitrostyrene, a 1,3-dicarbonyl compound, and a primary amine to generate highly substituted pyrroles. stackexchange.com In this process, the gold(I) catalyst activates the nitroalkene, facilitating a tandem sequence of reactions. Applied to this compound, this methodology could provide a direct route to pyrroles bearing the 2,3-dimethoxyphenyl substituent, which are scaffolds of interest in medicinal chemistry. The mild, room-temperature conditions and use of environmentally benign solvents like ethanol (B145695) highlight the efficiency and utility of this gold-catalyzed approach. stackexchange.com
Olefin metathesis, particularly cross-metathesis using ruthenium-based Grubbs' catalysts, is a powerful reaction for the formation of new carbon-carbon double bonds. nist.gov While the electron-deficient nature of the double bond in nitroalkenes presents a challenge, studies have demonstrated that cross-metathesis of nitroalkenes is indeed feasible. An efficient synthesis of various nitroalkenes has been reported via cross-metathesis between a parent nitroalkene and a different olefin, driven by the release of a volatile byproduct like ethylene.
The application of this methodology to this compound would involve reacting it with another olefin in the presence of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst). This would result in the exchange of vinylidene fragments, producing a new, more complex nitroalkene. Such transformations are valuable for modifying the side chain of the molecule, introducing new functional groups, and creating novel conjugated systems. The reaction's tolerance to a wide range of functional groups makes it a robust tool for late-stage molecular diversification. sigmaaldrich.com
The polarized nature of the nitrovinyl group makes this compound an excellent Michael acceptor in conjugate addition reactions. The field of asymmetric organocatalysis provides powerful methods for controlling the stereochemistry of these additions. Chiral organocatalysts, such as those based on thiourea (B124793) or primary/secondary amines, can activate the nitroalkene substrate and guide the nucleophilic attack to occur stereoselectively.
Bifunctional thiourea catalysts, for instance, operate by forming hydrogen bonds with the nitro group of the nitroalkene. This dual hydrogen bonding lowers the LUMO of the substrate, activating it towards nucleophilic attack. Simultaneously, a basic site on the catalyst can deprotonate the nucleophile, bringing both reactants into close proximity within a chiral environment. This mechanism allows for the highly enantioselective formation of carbon-carbon or carbon-heteroatom bonds. The Michael addition of nucleophiles like malonates, ketones, or nitroalkanes to β-nitrostyrenes has been extensively studied, often achieving high yields and excellent enantioselectivities (up to 99% ee). researchgate.netspectrabase.com This approach enables the synthesis of chiral molecules containing the 2,3-dimethoxyphenyl motif, which are valuable building blocks for complex natural products and pharmaceuticals.
Spectroscopic Characterization Techniques in Structural Elucidation
The unambiguous identification and structural confirmation of this compound rely heavily on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being of paramount importance.
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, connectivity, and electronic environment of the atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, vinylic, and methoxy (B1213986) protons.
Vinylic Protons: The two protons of the nitrovinyl group (-CH=CH-NO₂) are diastereotopic and will appear as two distinct doublets. Due to the trans or (E)-configuration, they will exhibit a large coupling constant (J), typically in the range of 13-16 Hz. The proton attached to the carbon adjacent to the benzene ring (α-proton) will be deshielded by the ring and the nitro group, while the proton on the carbon bearing the nitro group (β-proton) will be significantly deshielded by the strong electron-withdrawing effect of the NO₂ group, causing it to appear further downfield.
Aromatic Protons: The three protons on the trisubstituted benzene ring will appear in the aromatic region (typically 6.8-7.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) will depend on their position relative to the two methoxy groups and the nitrovinyl substituent.
Methoxy Protons: The two methoxy (-OCH₃) groups will each give rise to a sharp singlet, likely appearing between 3.8 and 4.0 ppm. They are expected to have slightly different chemical shifts due to their different electronic environments on the aromatic ring.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.
Vinylic Carbons: The two carbons of the C=C double bond will appear in the olefinic region of the spectrum. The carbon atom bonded to the nitro group will be shifted significantly downfield due to the powerful electron-withdrawing effect of the nitro group.
Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals. The carbons directly attached to the oxygen atoms of the methoxy groups (C1 and C2) will be the most deshielded among the ring carbons. The carbon attached to the nitrovinyl group (C3) will also be clearly identifiable.
Methoxy Carbons: The two methoxy carbons will appear as sharp signals in the aliphatic region, typically between 55 and 65 ppm.
The following table presents predicted chemical shift ranges for the key functional groups based on analysis of structurally similar compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Vinylic | α-CH | 7.5 - 7.8 (d, J ≈ 13-16 Hz) | 137 - 140 |
| β-CH | 7.9 - 8.2 (d, J ≈ 13-16 Hz) | 139 - 142 | |
| Aromatic | Ar-H | 6.8 - 7.5 (m) | 110 - 155 |
| Methoxy | -OCH₃ | 3.8 - 4.0 (s) | 55 - 65 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound. Techniques such as COSY, HSQC, and HMBC are instrumental in mapping out the intricate network of scalar couplings within the molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY data would be expected to show correlations between the vinyl protons. Additionally, correlations among the aromatic protons on the benzene ring would help to delineate their connectivity and substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. The HSQC spectrum of this compound would provide direct one-bond ¹H-¹³C correlations. This is essential for assigning the carbon signals of the methoxy groups to their corresponding proton signals, as well as linking the aromatic and vinylic protons to their respective carbon atoms in the benzene ring and the nitrovinyl moiety.
| 2D NMR Technique | Purpose | Expected Correlations for this compound |
| COSY | Identifies ¹H-¹H spin-spin couplings | - Correlations between vinylic protons. - Correlations between adjacent aromatic protons. |
| HSQC | Identifies direct ¹H-¹³C correlations (one bond) | - Methoxy protons to methoxy carbons. - Aromatic protons to their attached aromatic carbons. - Vinylic protons to their attached vinylic carbons. |
| HMBC | Identifies long-range ¹H-¹³C correlations (2-3 bonds) | - Methoxy protons to adjacent aromatic carbons. - Vinylic protons to aromatic carbons. - Aromatic protons to neighboring aromatic carbons. |
Mass Spectrometry (GC-MS, ESI-MS)
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) can be employed in the study of this compound.
GC-MS (Gas Chromatography-Mass Spectrometry): In GC-MS, the compound is vaporized and separated from other components in a mixture by gas chromatography before being introduced into the mass spectrometer. For a pure sample of this compound, GC-MS would provide a mass spectrum characterized by a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the molecule's structure. Expected fragmentation pathways could include the loss of a nitro group (NO₂), a methoxy group (OCH₃), or other characteristic fragments arising from the cleavage of the nitrovinyl side chain and the dimethoxybenzene ring.
ESI-MS (Electrospray Ionization-Mass Spectrometry): ESI-MS is a soft ionization technique that is particularly useful for analyzing compounds that are not readily volatile or are thermally labile. In the context of this compound, ESI-MS would be expected to generate a protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). The high-resolution capabilities of modern ESI-MS instruments can provide a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula.
| Mass Spectrometry Technique | Ionization Method | Information Obtained | Expected Observations for this compound |
| GC-MS | Electron Ionization (EI) | Molecular weight and fragmentation pattern | - Molecular ion peak (M⁺). - Characteristic fragment ions corresponding to the loss of functional groups (e.g., NO₂, OCH₃). |
| ESI-MS | Electrospray Ionization | Molecular weight and elemental composition | - Protonated molecule [M+H]⁺ or adduct ions (e.g., [M+Na]⁺). - High-resolution mass data for molecular formula confirmation. |
Confirmation of (E)-Configuration through Spectroscopic Data
The stereochemistry of the carbon-carbon double bond in the nitrovinyl group is a critical aspect of the structure of 1,2-Dimethoxy-3-(2-nitrovinyl)benzene. The designation (E) indicates that the two higher priority substituents on each carbon of the double bond are on opposite sides. For this compound, this corresponds to a trans arrangement of the aromatic ring and the nitro group.
The confirmation of this (E)-configuration can be unequivocally established through various spectroscopic data. A key piece of evidence comes from ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons is characteristic of their relative geometry. For a trans or (E)-configuration, the coupling constant is typically in the range of 12-18 Hz, while for a cis or (Z)-configuration, it is generally smaller, in the range of 6-12 Hz.
In the case of this compound, the synthesis via a condensation reaction between 2,3-dimethoxybenzaldehyde and nitromethane strongly favors the formation of the thermodynamically more stable (E)-isomer. X-ray crystallographic analysis has definitively confirmed that the hydrogen atoms of the –CH=CH– group are in a trans configuration. This solid-state structural data provides unambiguous proof of the (E)-geometry of the molecule.
Future Research Directions and Outlook
Exploration of Novel Reactivity Patterns
The electron-deficient nature of the nitrovinyl group in (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene makes it a highly reactive Michael acceptor and a dienophile in cycloaddition reactions. Future research will likely focus on uncovering new reaction pathways and expanding its synthetic utility.
Key areas for exploration include:
Domino and Cascade Reactions: Designing novel multi-step one-pot reactions initiated by the reaction of the nitrovinyl moiety. This could involve sequences such as a Michael addition followed by an intramolecular cyclization to rapidly build molecular complexity.
[3+2] Cycloadditions: While the Diels-Alder ([4+2] cycloaddition) is a well-established reaction for nitroalkenes, the exploration of [3+2] cycloadditions with various dipoles could lead to the synthesis of novel five-membered heterocyclic rings. For instance, reactions with nitrones can yield isoxazolidines, which are valuable precursors for amino alcohols. researchgate.netgrowingscience.com
Radical Reactions: Investigating the participation of the nitrovinyl group in radical addition and cyclization reactions could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.
Photochemical Transformations: The conjugated system of this compound may exhibit interesting photochemical reactivity, such as [2+2] cycloadditions or E/Z isomerization, leading to novel structures and functionalities.
Asymmetric Synthesis Applications
The development of stereoselective transformations is a cornerstone of modern organic synthesis. The prochiral nature of the double bond in this compound makes it an excellent substrate for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.
Future research in this area will likely concentrate on:
Organocatalysis: The use of chiral organocatalysts, such as proline derivatives, cinchona alkaloids, and squaramides, has proven highly effective in the asymmetric Michael addition of various nucleophiles to nitroalkenes. Applying these methodologies to this compound could provide access to a wide range of chiral building blocks.
Metal-Based Catalysis: Chiral Lewis acids and transition metal complexes can also be employed to catalyze enantioselective reactions. Investigating the use of such catalysts in Diels-Alder reactions, conjugate additions, and other transformations of this compound is a promising avenue.
Biocatalysis: The use of enzymes to perform stereoselective reactions offers a green and efficient alternative to traditional chemical methods. Exploring the potential of enzymes, such as ene-reductases, for the asymmetric reduction of the double bond in this compound could lead to valuable chiral synthons.
Development of Sustainable Synthetic Routes
In line with the growing emphasis on green chemistry, the development of environmentally benign and efficient methods for the synthesis of this compound and its derivatives is of paramount importance.
Future research directions in this context include:
Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. Developing a continuous flow synthesis for this compound, potentially utilizing immobilized catalysts, would be a significant advancement.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives, such as water, ionic liquids, or bio-based solvents, is a key goal of green chemistry. Investigating the synthesis of this compound in such media would reduce its environmental footprint.
Catalyst-Free and Solvent-Free Conditions: Exploring the possibility of conducting the synthesis under solvent-free and catalyst-free conditions, for example, through mechanochemical methods like grinding, could lead to highly efficient and environmentally friendly protocols.
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates and improve yields. Applying this technology to the synthesis of this compound could lead to more efficient and rapid production.
Expanding the Scope of Derived Heterocycles and Complex Structures
The nitrovinyl moiety is a versatile functional group that can be transformed into a variety of other functionalities, making this compound a valuable starting material for the synthesis of diverse and complex molecules, particularly heterocycles.
Future research will likely focus on:
Synthesis of Nitrogen-Containing Heterocycles: The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form a wide range of nitrogen-containing heterocycles, such as indoles, quinolines, and pyrroles.
Multi-Component Reactions: Utilizing this compound in multi-component reactions, where three or more reactants combine in a single step, can provide rapid access to complex and diverse molecular scaffolds.
Synthesis of Natural Product Analogues: The structural motifs accessible from this compound are present in numerous biologically active natural products. Future research could target the synthesis of analogues of these natural products with potentially improved pharmacological properties. The reduction of the nitrovinyl group, for instance, can lead to phenethylamine (B48288) structures, which are core components of many alkaloids and neurotransmitters.
Development of Novel Polycyclic Systems: Through carefully designed reaction sequences involving intramolecular cycloadditions or cascade reactions, this compound could be used to construct novel and complex polycyclic aromatic and non-aromatic systems.
Q & A
Q. How is the crystal structure of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene determined experimentally?
The crystal structure is resolved using single-crystal X-ray diffraction (SC-XRD). Data collection is performed with a Bruker APEXII CCD diffractometer, employing φ and ω scans. The structure is refined using SHELXL (part of the SHELX suite) with full-matrix least-squares methods. Key parameters include:
- Space group: P2₁/c (monoclinic)
- Unit cell dimensions: a = 5.3558 Å, b = 13.5897 Å, c = 14.2646 Å, β = 97.038°
- R factor: 0.058 (R[F² > 2σ(F²)]), wR(F²) = 0.226 . Experimental details should validate the E-configuration of the nitrovinyl group via bond angles and torsion angles.
Q. What synthetic routes are used to prepare this compound?
The compound is synthesized via Knoevenagel condensation between 2,3-dimethoxybenzaldehyde and nitromethane. Key steps include:
- Catalysis by ammonium acetate in acetic acid under reflux.
- Monitoring reaction progress via TLC.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires controlling reaction temperature (80–100°C) and stoichiometric ratios (aldehyde:nitromethane = 1:1.2) .
Advanced Research Questions
Q. How do solvent effects influence the electronic properties of this compound?
Solvent polarity impacts the compound’s solvatochromism (UV-Vis absorption shifts). Computational modeling using the SMD solvation model (density-based continuum solvent approach) quantifies solvation free energy. Steps include:
Q. What computational methods validate the regioselectivity of electrophilic substitution in derivatives of this compound?
Density Functional Theory (DFT) at the M06-2X/def2-TZVP level predicts regioselectivity. Key analyses:
- Fukui indices (f⁺, f⁻) identify reactive sites (e.g., nitrovinyl group as electron-deficient).
- Frontier Molecular Orbital (FMO) energy gaps (ΔE = ELUMO − EHOMO) quantify electrophilic attack susceptibility.
- Natural Bond Orbital (NBO) charges highlight electron density distribution at methoxy and nitrovinyl groups .
Q. How can contradictions in experimental vs. computational NMR data be resolved?
Discrepancies arise from solvent effects or crystal packing . Mitigation strategies:
Q. What role does the nitrovinyl group play in the compound’s solid-state photophysical behavior?
The nitrovinyl moiety introduces charge-transfer transitions , studied via:
- Time-Dependent DFT (TD-DFT) to simulate UV-Vis spectra.
- Hirshfeld surface analysis (CrystalExplorer) to quantify π-π stacking and C–H···O interactions in the crystal lattice.
- Temperature-dependent luminescence to assess aggregation-induced emission (AIE) effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
